![molecular formula C9H13BrClN B1375635 N-methyl-2-(3-bromophenyl)ethylamine hydrochloride CAS No. 214209-94-6](/img/structure/B1375635.png)
N-methyl-2-(3-bromophenyl)ethylamine hydrochloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-methyl-2-(3-bromophenyl)ethylamine hydrochloride” were not found, the synthesis of similar compounds often involves multistep processes. For instance, the synthesis of bromoaniline from benzene involves a nitration, a conversion from the nitro group to an amine, and a bromination .Scientific Research Applications
Synthesis and Derivative Formation
- N-methyl-2-(3-bromophenyl)ethylamine hydrochloride and its derivatives have been explored in various synthetic processes. For instance, a study demonstrated the synthesis of pharmacologically active benzo[b]thiophen derivatives, involving the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines, which includes the synthesis of 2-(5-methoxy-2- or -3-benzo[b]thienyl)ethylamine (Chapman et al., 1973).
Radiolabeling and Imaging
- Research has also focused on the development of radiolabeled derivatives for potential imaging applications. One study described the synthesis of deuterium-labeled epinines, which are derivatives of N-methyl-2-(3,4-dihydroxyphenyl)ethylamine hydrochlorides, used in the labeling process for research purposes (Sinhababu & Borchardt, 1985).
Biological Evaluation and Receptor Binding
- Another application is in the biological evaluation of compounds. For instance, a study synthesized iodophenyl derivatives of a high-affinity sigma ligand and evaluated their capacity to label sigma-1 and sigma-2 subtypes in vitro, demonstrating the potential of these compounds in receptor binding studies (He et al., 1993).
Biocatalytic Processes
- Biocatalysis has also been a field of interest. One study developed an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation (Gill, Das, & Patel, 2007).
Structural Studies and Optimization
- Studies have also explored structural modifications and optimization of synthesis processes. For example, research has been conducted on the synthesis and characterization of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which provides insights into the structural requirements and binding affinity at the sigma receptor (de Costa et al., 1992).
Pharmacological Investigations
- Pharmacological investigations of derivatives of this compound include studies on their antiulcer activities and receptor affinity, providing a deeper understanding of their potential therapeutic applications (Hosokami et al., 1992).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It is known that similar compounds can act as nucleophiles, participating in reactions with electrophilic organic groups . This interaction can lead to the formation of new bonds and the modification of the target molecule’s structure and function .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups, facilitated by a palladium catalyst .
Result of Action
Similar compounds have been shown to induce changes in the structure and function of target molecules, potentially leading to various biological effects .
properties
IUPAC Name |
2-(3-bromophenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-11-6-5-8-3-2-4-9(10)7-8;/h2-4,7,11H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHNLQQYLVKJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214209-94-6 | |
Record name | Benzeneethanamine, 3-bromo-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214209-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(3-bromophenyl)ethyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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